molecular formula C9H10N4O B3013793 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 439111-38-3

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B3013793
CAS No.: 439111-38-3
M. Wt: 190.206
InChI Key: AXLXQHVTMOSGJY-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N4O. It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry . This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(9(14)12-10)11-8(13)4-6/h2-5H,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLXQHVTMOSGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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